molecular formula C13H20ClNO2 B1319628 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride CAS No. 121278-33-9

4-(3,4-Dimethoxyphenyl)piperidine hydrochloride

Cat. No. B1319628
CAS RN: 121278-33-9
M. Wt: 257.75 g/mol
InChI Key: PPVDQDZWCKBSER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-Dimethoxyphenyl)piperidine hydrochloride is a synthetic compound with the CAS Number: 121278-33-9 . It has a molecular weight of 257.76 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO2.ClH/c1-15-12-4-3-11 (9-13 (12)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.76 .

Scientific Research Applications

Serotonin Receptor Antagonists

4-(3,4-Dimethoxyphenyl)piperidine hydrochloride derivatives have been identified as serotonin 5HT2A receptor antagonists, useful for treating conditions like psychoses (e.g., schizophrenia),depression, anxiety, drug addiction, obsessive-compulsive disorders, coronary vasospasms, anorexia, fibromyalgia, and arrhythmia. These compounds have been reflected in patents, highlighting their potential therapeutic applications (Habernickel, 2002).

Anticholinesterase Agents

Pyrazoline derivatives, incorporating the 4-(3,4-dimethoxyphenyl)piperidine structure, show potential as anticholinesterase agents. These compounds have been synthesized and evaluated for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such derivatives are significant for the treatment of neurodegenerative disorders and have shown effective AChE inhibitory effects in specific compounds, suggesting their applicability in treating diseases like Alzheimer's (Altıntop, 2020).

Synthesis and Characterization of Biologically Active Compounds

The 4-(3,4-dimethoxyphenyl)piperidine structure has been utilized in synthesizing new biologically active scaffolds. For instance, pyrrolo[2,3-b]pyridine derivatives containing this moiety have been prepared and characterized, indicating their potential biological activity and usefulness in medicinal chemistry (Sroor, 2019).

Opioid Receptor Antagonists

This chemical structure is also involved in the study of opioid receptor antagonists. Research has focused on the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are widely investigated as mu-opioid receptor antagonists. These studies contribute to understanding the molecular determinants for receptor recognition and the structural features affecting ligand binding, which are crucial for developing new therapeutic agents (Le Bourdonnec et al., 2006).

Inhibitors for Copper Corrosion

Beyond biomedical applications, derivatives of 4-(3,4-dimethoxyphenyl)piperidine have been studied for their inhibitory effects on the corrosion of copper. This research indicates the diverse applications of these compounds, extending into materials science and engineering (Sankarapapavinasam et al., 1991).

Safety and Hazards

The safety information for 4-(3,4-Dimethoxyphenyl)piperidine hydrochloride can be found in the Material Safety Data Sheet (MSDS) . For specific hazards, it’s recommended to refer to the MSDS provided by the manufacturer.

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-15-12-4-3-11(9-13(12)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVDQDZWCKBSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CCNCC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597140
Record name 4-(3,4-Dimethoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

121278-33-9
Record name 4-(3,4-Dimethoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 2
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 3
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 4
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 5
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride
Reactant of Route 6
4-(3,4-Dimethoxyphenyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.